2-Propen-1-amine,3-(1-methyl-1H-imidazol-5-yl)-,(Z)-(9CI)
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Overview
Description
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine is an organic compound that features an imidazole ring, a common structure in many biologically active molecules. The compound’s structure includes a prop-2-en-1-amine group, which is conjugated with the imidazole ring, potentially influencing its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine typically involves the formation of the imidazole ring followed by the introduction of the prop-2-en-1-amine group. Common synthetic routes may include:
Imidazole Ring Formation: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring can be alkylated using methyl iodide to introduce the 1-methyl group.
Conjugation with Prop-2-en-1-amine: The final step involves the conjugation of the imidazole ring with prop-2-en-1-amine, which can be achieved through a Heck reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce dihydroimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology and Medicine
The compound’s imidazole ring is a common motif in many biologically active molecules, including drugs and natural products. It may be studied for its potential pharmacological properties, such as enzyme inhibition or receptor binding.
Industry
In industry, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine would depend on its specific biological target. Generally, imidazole-containing compounds can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Histamine: An imidazole-containing compound involved in immune responses.
Clotrimazole: An antifungal medication with an imidazole ring.
Metronidazole: An antibiotic and antiprotozoal medication.
Uniqueness
(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine is unique due to its specific structural features, such as the conjugated prop-2-en-1-amine group, which may impart distinct chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
(Z)-3-(3-methylimidazol-4-yl)prop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-6-9-5-7(10)3-2-4-8/h2-3,5-6H,4,8H2,1H3/b3-2- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBCECOZUUNGW-IHWYPQMZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1/C=C\CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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